molecular formula C17H13N3O3 B5732916 3-methyl-4-nitro-N-quinolin-6-ylbenzamide

3-methyl-4-nitro-N-quinolin-6-ylbenzamide

Cat. No.: B5732916
M. Wt: 307.30 g/mol
InChI Key: QBPHPYKOGNJDMJ-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-quinolin-6-ylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a benzamide group attached to a quinoline ring system, which is further substituted with a methyl group and a nitro group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-quinolin-6-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Quinoline Formation: The quinoline ring is formed through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the quinoline derivative is reacted with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-quinolin-6-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

    Amidation: The benzamide group can undergo further functionalization through amidation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophilic reagents such as halogens, acids, or alkylating agents.

    Amidation: Amine derivatives, coupling agents like EDCI or DCC.

Major Products Formed

    Reduction of Nitro Group: Formation of 3-methyl-4-amino-N-quinolin-6-ylbenzamide.

    Substitution Reactions: Formation of various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

3-methyl-4-nitro-N-quinolin-6-ylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-quinolin-6-ylbenzamide is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 3-methyl-4-nitro-N-quinolin-6-ylbenzamide but without the benzamide group.

    Quinolone: Contains a ketone group instead of the benzamide group and is known for its antibacterial properties.

    4-nitroquinoline: Similar structure but lacks the methyl and benzamide groups.

Uniqueness

This compound is unique due to the presence of both the nitro and benzamide groups, which impart specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in medicinal and industrial chemistry .

Properties

IUPAC Name

3-methyl-4-nitro-N-quinolin-6-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-11-9-13(4-7-16(11)20(22)23)17(21)19-14-5-6-15-12(10-14)3-2-8-18-15/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPHPYKOGNJDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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